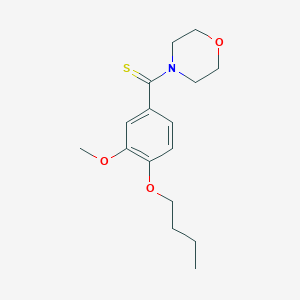
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide is a chemical compound with the molecular formula C6H9N5OS and a molecular weight of 199.23 g/mol It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a sulfanylacetamide group at position 2
Preparation Methods
The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide typically involves the reaction of 4,6-diamino-2-mercaptopyrimidine with chloroacetamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-((4,6-Diaminopyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)acetamide
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-Diamino-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide These compounds share a similar core structure but differ in the substituents attached to the acetamide group. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications .
Properties
Molecular Formula |
C6H9N5OS |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H9N5OS/c7-3-1-4(8)11-6(10-3)13-2-5(9)12/h1H,2H2,(H2,9,12)(H4,7,8,10,11) |
InChI Key |
GIDKNVGNRGBGSX-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)SCC(=O)N)N |
Canonical SMILES |
C1=C(N=C(N=C1N)SCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B326942.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B326945.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B326946.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B326947.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B326948.png)
![ethyl {4-[(E)-{2-[{(2Z)-2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]hydrazinyl}(oxo)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate](/img/structure/B326949.png)

![1-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326953.png)
![4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE](/img/structure/B326955.png)
![2-(4-ethylphenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326957.png)
![2-(4-fluorophenyl)-5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B326958.png)


